molecular formula BaH2MnO4 B1587168 Barium manganate CAS No. 7787-35-1

Barium manganate

Cat. No.: B1587168
CAS No.: 7787-35-1
M. Wt: 258.28 g/mol
InChI Key: VQESSEMRXNWKMZ-UHFFFAOYSA-L
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Description

Barium manganate is an inorganic compound with the chemical formula BaMnO₄ It is known for its powerful oxidizing properties and is widely used in organic synthesis The compound typically appears as a light blue to dark blue or black powder and is insoluble in waterIt should not be confused with permanganate, which contains manganese in the +7 oxidation state .

Mechanism of Action

Target of Action

Barium manganate is an inorganic compound that primarily targets a variety of functional groups in organic compounds . It is known to efficiently and selectively oxidize alcohols to carbonyls, diols to lactones, thiols to disulfides, aromatic amines to azo-compounds, hydroquinone to p-benzoquinone, benzylamine to benzaldehyde, and hydrazones to diazo compounds .

Mode of Action

The interaction of this compound with its targets involves the oxidation of these functional groups .

Biochemical Pathways

This compound affects various biochemical pathways through its oxidation reactions. For instance, it can convert alcohols to carbonyl compounds, affecting the metabolic pathways involving these compounds . .

Pharmacokinetics

It is known that this compound is insoluble in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the oxidation of various functional groups in organic compounds . This can result in significant changes to the structure and properties of these compounds, potentially affecting their biological activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oxidation reactions are likely to be affected by the pH of the environment . Additionally, this compound is indefinitely stable and active, and can be stored for months in dry conditions , suggesting that it is relatively resistant to environmental degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium manganate can be synthesized through a salt metathesis reaction involving potassium manganate and barium chloride. The reaction proceeds as follows: [ \text{BaCl}_2 + \text{K}_2\text{MnO}_4 \rightarrow 2 \text{KCl} + \text{BaMnO}_4 \downarrow ] This reaction yields insoluble this compound as a precipitate .

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting barium hydroxide with potassium manganate. The reaction is typically carried out in an alkaline medium to ensure the complete formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Barium manganate is primarily known for its role as an oxidizing agent. It undergoes various oxidation reactions, including:

  • Oxidation of alcohols to carbonyl compounds (aldehydes and ketones)
  • Oxidation of thiols to disulfides
  • Oxidation of aromatic amines to azo-compounds
  • Oxidation of hydroquinone to p-benzoquinone
  • Oxidation of benzylamine to benzaldehyde
  • Oxidation of hydrazones to diazo compounds

Common Reagents and Conditions: this compound is often used in conjunction with solvents such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions typically involve stirring the mixture for several hours to ensure complete oxidation .

Major Products Formed: The major products formed from these reactions include carbonyl compounds (aldehydes and ketones), disulfides, azo-compounds, p-benzoquinone, benzaldehyde, and diazo compounds .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high efficiency and selectivity in oxidation reactions. It is easier to prepare and reacts more efficiently compared to manganese dioxide. Additionally, the substrate-to-oxidant ratios are closer to theoretical values, making it a preferred choice in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Barium manganate can be achieved through a solid-state reaction method.", "Starting Materials": [ "Barium carbonate (BaCO3)", "Manganese dioxide (MnO2)" ], "Reaction": [ "Mix the starting materials in stoichiometric amounts in a mortar and pestle.", "Transfer the mixture to a crucible and heat it in a furnace at 1000°C for 4 hours.", "Cool the crucible to room temperature and remove the product.", "Wash the product with distilled water to remove any impurities.", "Dry the product in an oven at 100°C for 2 hours." ] }

CAS No.

7787-35-1

Molecular Formula

BaH2MnO4

Molecular Weight

258.28 g/mol

IUPAC Name

barium(2+);dioxido(dioxo)manganese

InChI

InChI=1S/Ba.Mn.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2

InChI Key

VQESSEMRXNWKMZ-UHFFFAOYSA-L

SMILES

[O-][Mn](=O)(=O)[O-].[Ba+2]

Canonical SMILES

O[Mn](=O)(=O)O.[Ba]

7787-35-1

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium manganate
Customer
Q & A

A: Barium manganate, specifically this compound(VI), has the molecular formula BaMnO4 and a molecular weight of 256.26 g/mol. []

A: Yes, research has explored the photophysical properties of this compound, including its emission and excitation spectra. Studies have shown that manganese blue, a synthetic this compound(VI) sulfate compound, exhibits noticeable photoluminescence properties. [, ]

A: While specific stability data for various conditions isn't extensively detailed in the provided research, one study mentions that barium permanganate, a related compound, decomposes at 170 °C. []

A: this compound has proven to be a versatile oxidizing agent in organic synthesis. [] It effectively facilitates the oxidation of various functional groups:

  • Alcohols to aldehydes or ketones: [, , ]
  • Aldehydes to carboxylic acids: [, ]
  • Phenols to quinones: [, , ]
  • Thiols to disulfides: [, ]
  • Benzylic and aromatic allylic alcohols to their corresponding carbonyl compounds: [, ]
  • Biaryl acyloins to α-diketones: [, ]

ANone: Compared to some traditional oxidants, this compound offers advantages in terms of:

  • Selectivity: It demonstrates good selectivity in oxidizing specific functional groups, even in the presence of other oxidizable groups. [, , ]
  • Mild Reaction Conditions: Many reactions proceed efficiently under mild conditions, often at room temperature. [, ]
  • Solvent-free conditions: this compound has been successfully employed in solvent-free reactions, contributing to greener chemistry practices. [, , , , ]

A: Yes, this compound has been successfully utilized in the synthesis of the pyrrolophenanthridone alkaloid hippadine. The synthesis leveraged this compound for an unusual methylene oxidation step. []

A: Research indicates that lanthanum this compound (LBM) demonstrates potential as an electrocatalyst for the oxygen reduction reaction (ORR) in alkaline media. [, , ] This property makes LBM a potential candidate for applications in fuel cells and metal-air batteries.

A: Studies examining the electrocatalytic activity of non-stoichiometric compositions of LBM for the oxygen evolution reaction (OER) in alkaline water electrolysis revealed that La2.8Ba2MnO3 exhibited the best performance among the tested compositions. []

ANone: Various techniques are employed to characterize this compound:

  • X-ray Diffraction (XRD): XRD provides information about the crystal structure and phase purity of this compound materials. [, ]
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of this compound nanoparticles. []

ANone: Yes, several other oxidants are commonly used in organic synthesis, each with its own advantages and limitations:

  • Manganese Dioxide (MnO2): A widely used, mild oxidizing agent, particularly for allylic alcohol oxidations. [, ]
  • Potassium Permanganate (KMnO4): A strong oxidant, often used for oxidative cleavage reactions. [, ]

ANone: Several resources support research on this compound and related compounds:

    ANone:

    • Early 20th Century: The use of barium permanganate as a starting material for preparing other permanganate salts was established. []
    • Mid-20th Century: this compound gained recognition as a selective oxidizing agent in organic synthesis, with its utility explored in various transformations. []
    • Late 20th Century: Research highlighted the potential of lanthanum this compound as an electrocatalyst for oxygen reduction and evolution reactions, opening avenues for applications in fuel cells and batteries. [, , , ]

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